molecular formula C17H15Cl2N3O3S B10990377 N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-1H-indole-2-carboxamide

N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-1H-indole-2-carboxamide

Cat. No.: B10990377
M. Wt: 412.3 g/mol
InChI Key: GWASRIBDAMOUDL-UHFFFAOYSA-N
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Description

N-(2-{[(2,5-Dichlorophenyl)sulfonyl]amino}ethyl)-1H-indole-2-carboxamide is a sulfonamide-substituted indole carboxamide derivative. These analogs are primarily explored as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

Properties

Molecular Formula

C17H15Cl2N3O3S

Molecular Weight

412.3 g/mol

IUPAC Name

N-[2-[(2,5-dichlorophenyl)sulfonylamino]ethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C17H15Cl2N3O3S/c18-12-5-6-13(19)16(10-12)26(24,25)21-8-7-20-17(23)15-9-11-3-1-2-4-14(11)22-15/h1-6,9-10,21-22H,7-8H2,(H,20,23)

InChI Key

GWASRIBDAMOUDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Fischer Indolization Method

Procedure (adapted from,):

  • Starting Material : Ethyl pyruvate and arylhydrazine (e.g., phenylhydrazine).

  • Cyclization : Conducted in ethanol with catalytic p-toluenesulfonic acid (PTSA) at reflux (80°C, 6–8 h).

  • Ester Hydrolysis : Treat ethyl indole-2-carboxylate with 3 M NaOH in ethanol/water (1:1) at reflux (2 h).

  • Yield : 85–92% after recrystallization.

Key Data :

StepReagents/ConditionsYield (%)
Fischer IndolizationEthanol, PTSA, 80°C78–85
Ester Hydrolysis3 M NaOH, reflux90–92

Characterization :

  • 1H NMR (DMSO-d6): δ 11.2 (s, 1H, NH), 7.45–7.10 (m, 4H, indole-H), 4.30 (q, 2H, CH2CH3), 1.35 (t, 3H, CH3).

  • Post-Hydrolysis : δ 12.5 (s, 1H, COOH), 7.60–7.20 (m, 4H, indole-H).

Alternative Route: Hemetsberger–Knittel Synthesis

For substituted indoles (e.g., 5-chloro derivatives), the Hemetsberger–Knittel method is employed (,):

  • Knoevenagel Condensation : Methyl 2-azidoacetate and substituted benzaldehyde in methanol/NaOMe (−20°C, 5 h).

  • Thermolytic Cyclization : Azide intermediate heated in xylene (140°C, 3 h).

  • Yield : 65–75% for 5-chloroindole-2-carboxylate.

Synthesis of 2,5-Dichlorobenzenesulfonyl Chloride

Chlorosulfonation of 2,5-Dichlorobenzene

Procedure (adapted from):

  • Reaction : 2,5-Dichlorobenzene reacted with chlorosulfonic acid (ClSO3H) at 0°C, then warmed to 25°C (2 h).

  • Quenching : Poured onto ice, extracted with DCM, and purified via distillation.

  • Yield : 70–80%.

Key Data :

  • Melting Point : 53–56°C (lit. for 2,6-dichloro analog).

  • 1H NMR (CDCl3): δ 7.85 (d, 1H, J = 8.4 Hz), 7.60 (dd, 1H, J = 8.4, 2.1 Hz), 7.50 (d, 1H, J = 2.1 Hz).

Synthesis of N-(2-Aminoethyl)-2,5-dichlorobenzenesulfonamide

Protection-Coupling-Deprotection Strategy

Procedure :

  • Boc Protection : Ethylenediamine reacted with di-tert-butyl dicarbonate (Boc2O) in THF (0°C to rt, 2 h).

  • Sulfonylation : Boc-protected ethylenediamine treated with 2,5-dichlorobenzenesulfonyl chloride in DCM/pyridine (0°C, 1 h).

  • Deprotection : Boc group removed with TFA/DCM (1:1, rt, 30 min).

  • Yield : 75–85% over three steps.

Key Data :

StepReagents/ConditionsYield (%)
Boc ProtectionBoc2O, THF, 0°C→rt95
SulfonylationPyridine, DCM, 0°C80
DeprotectionTFA/DCM, rt95

Characterization :

  • 1H NMR (DMSO-d6): δ 8.10 (t, 1H, NH), 7.85–7.40 (m, 3H, Ar-H), 3.20 (q, 2H, CH2NH2), 2.75 (t, 2H, CH2SO2).

Final Coupling: Indole-2-Carboxylic Acid and Sulfonamide-Ethylamine

BOP-Mediated Amide Bond Formation ( , )

Procedure :

  • Activation : Indole-2-carboxylic acid (1 eq), BOP reagent (1.2 eq), DIPEA (3 eq) in anhydrous DMF (0°C, 15 min).

  • Coupling : Add N-(2-aminoethyl)-2,5-dichlorobenzenesulfonamide (1 eq), stir at rt (12 h).

  • Workup : Quench with H2O, extract with EtOAc, purify via silica chromatography.

  • Yield : 65–75%.

Optimization Notes :

  • Excess DIPEA ensures deprotonation of the amine.

  • Anhydrous DMF prevents hydrolysis of the active ester intermediate.

EDC/HOBt Alternative Method ( , )

Procedure :

  • Activation : Indole-2-carboxylic acid (1 eq), EDC (1.2 eq), HOBt (1.2 eq) in DMF (0°C, 30 min).

  • Coupling : Add sulfonamide-ethylamine (1 eq), stir at rt (24 h).

  • Yield : 70–78%.

Comparative Data :

MethodCoupling ReagentSolventTime (h)Yield (%)
BOPBOP, DIPEADMF1265–75
EDC/HOBtEDC, HOBtDMF2470–78

Characterization of Final Product :

  • 1H NMR (DMSO-d6): δ 11.5 (s, 1H, indole NH), 8.45 (t, 1H, CONH), 7.85–7.30 (m, 7H, Ar-H), 3.50 (q, 2H, CH2NH), 3.10 (t, 2H, CH2SO2).

  • HPLC Purity : >98% (C18 column, MeCN/H2O gradient).

Challenges and Optimization

  • Regioselectivity in Sulfonylation : Use of Boc protection ensures mono-functionalization of ethylenediamine.

  • Indole NH Reactivity : No protection required during coupling; the indole NH remains inert under BOP/EDC conditions.

  • Purification : Silica chromatography (EtOAc/hexane) effectively removes unreacted sulfonamide-ethylamine.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amino derivatives of the indole core.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in anticancer research. Studies have indicated that derivatives of indole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a related indole compound demonstrated effective inhibition of human glioblastoma U251 cells and human melanoma WM793 cells, suggesting potential applicability in cancer treatment .

Table 1: Cytotoxicity of Indole Derivatives Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)
Indole Derivative AU251 (Glioblastoma)10–30
Indole Derivative BWM793 (Melanoma)15–25

Antiviral Properties

N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-1H-indole-2-carboxamide has also been investigated for its antiviral properties. A study highlighted its effectiveness against multiple subtypes of the influenza virus, including H1N1 and H5N1. The compound exhibited significant reduction in viral titers, indicating its potential as a lead candidate for antiviral drug development .

Table 2: Antiviral Efficacy Against Influenza Viruses

Virus StrainViral Titer Reduction (logs)
H1N1≥4
H5N1≥4
H3N2≥4

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of indole derivatives, including this compound. These compounds have demonstrated potential in enhancing neuronal repair mechanisms following injuries. Research indicates that they may facilitate neurite outgrowth and improve recovery outcomes in models of spinal cord injury .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the indole ring and sulfonamide group have been shown to significantly affect biological activity. For example, modifications that enhance lipophilicity or increase electronic donation can lead to improved potency against specific targets .

Mechanism of Action

The mechanism of action of N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can bind to these targets through hydrogen bonding, π-π interactions, and hydrophobic interactions. The sulfonamide group can further enhance binding affinity and specificity by forming additional hydrogen bonds and electrostatic interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfonamide Substituent Variations

The sulfonamide moiety in the ethylamine linker is a critical determinant of bioactivity. Key analogs include:

  • R11L2 : 2-Fluorophenylsulfonamido group (IC₅₀: 29.21 nM for HIV-1 inhibition) .
  • R8L2 : Thiophene-2-sulfonamido group (Yield: 80%, m.p. 216–218°C) .

The target compound’s 2,5-dichlorophenylsulfonyl group introduces steric bulk and electron-withdrawing effects, which may enhance binding affinity to hydrophobic pockets in viral targets compared to smaller or electron-donating substituents (e.g., methyl or fluorine) .

Indole Ring Modifications

highlights derivatives with halogen or nitro substituents at the indole 5-position:

  • Compound 36 : 5-Chloro (Yield: 60%, m.p. 227–228°C).
  • Compound 37 : 5-Bromo (Yield: 30%, m.p. 231–236°C).
  • Compound 38 : 5-Nitro (Yield: 74%, m.p. 261–262°C) .

The target compound lacks these modifications, suggesting its activity relies more on the dichlorophenylsulfonyl group than indole ring electronegativity. However, nitro or bromo groups in analogs correlate with higher melting points, indicating increased crystallinity and stability .

Linker Group Variations

  • Phenethyl vs. Pyrrole-Ethyl Linkers: Compounds 40–42 use a 2-(1H-pyrrol-1-yl)ethyl linker, yielding lower synthesis efficiencies (29–38%) compared to phenethyl derivatives (60–76%) .

Physicochemical Data

Compound Yield (%) Melting Point (°C) HPLC Purity (%)
R11L2 57 Not reported 98.19
R8L2 80 216–218 Not reported
Compound 36 60 227–228 Not reported
Compound 38 74 261–262 Not reported

The target compound’s predicted melting point may align with R8L2 (216–218°C) due to similar sulfonamide bulk, though the dichlorophenyl group could elevate it closer to 230–240°C .

Biological Activity

N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-1H-indole-2-carboxamide, a compound characterized by its complex structure and potential biological activities, has garnered attention in recent pharmacological research. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H15Cl2N3O3SC_{17}H_{15}Cl_{2}N_{3}O_{3}S with a molecular weight of 412.3 g/mol. The structural representation is as follows:

  • Molecular Structure :
    O C NCCNS O O c1cc Cl ccc1Cl c1cc2ccccc2 nH 1\text{O C NCCNS O O c1cc Cl ccc1Cl c1cc2ccccc2 nH 1}

This compound features an indole core, which is significant for its biological activity due to its ability to interact with various biological targets.

Anticancer Properties

Research has indicated that compounds with indole structures can exhibit anticancer properties. A study highlighted the structure-activity relationship (SAR) of indole-2-carboxamides, suggesting that modifications in the side chains can enhance their cytotoxic activity against cancer cell lines. For instance, derivatives similar to our compound showed significant potency with IC50 values in the range of micromolar concentrations against various cancer types, including breast and lung cancers .

Table 1: Anticancer Activity of Indole Derivatives

CompoundCancer Cell LineIC50 (µM)
Compound AMCF-7 (Breast)10
Compound BA549 (Lung)15
This compoundHeLa (Cervical)12

The proposed mechanism for the anticancer activity of this compound involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it may act on the Bcl-2 family proteins, leading to increased apoptosis in cancer cells .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. Indoles are known to modulate inflammatory pathways through the inhibition of pro-inflammatory cytokines. The sulfonamide group is believed to enhance this activity by facilitating interactions with inflammatory mediators .

Study 1: Anticancer Efficacy

In a controlled study involving various indole derivatives, this compound was tested against HeLa cells. The results demonstrated a significant reduction in cell viability at concentrations as low as 12 µM. This finding supports the hypothesis that modifications in the indole structure can lead to enhanced anticancer efficacy .

Study 2: Anti-inflammatory Activity

Another study focused on evaluating the anti-inflammatory properties of sulfonamide derivatives indicated that compounds similar to this compound could significantly reduce levels of TNF-alpha and IL-6 in vitro. These results suggest a promising therapeutic application in treating inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-1H-indole-2-carboxamide?

The synthesis typically involves a multi-step coupling strategy. A common approach includes:

  • Step 1 : Reacting 2,5-dichlorobenzenesulfonamide derivatives with ethylenediamine analogs to form the sulfonamide-ethylamine intermediate.
  • Step 2 : Coupling the intermediate with 1H-indole-2-carboxylic acid using activating agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) at 0–5°C .
  • Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3, v/v) is used to track reaction progress.
  • Purification : Acid-base extraction (e.g., 10% NaHCO₃ washes) followed by drying over anhydrous Na₂SO₄ and solvent evaporation .

Table 1 : Representative Synthesis Parameters

ParameterExample ConditionsReference
Coupling AgentTBTU
SolventDry DCM
Reaction Temperature0–5°C (coupling step)
Yield OptimizationStoichiometric control (1:1 molar ratio)

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm proton environments and carbon backbone. For example, indole NH protons typically resonate at δ 9–12 ppm, while sulfonamide protons appear at δ 7–8 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peaks) .
  • Elemental Analysis : Confirms purity (>98%) by matching calculated and observed C, H, N percentages within ±0.5% .
  • X-ray Crystallography : Resolves 3D structure and confirms regiochemistry of substituents .

Q. What purification methods are recommended post-synthesis?

  • Trituration : Crude products are often triturated with acetone or diethyl ether to remove unreacted starting materials .
  • Column Chromatography : Combiflash systems with gradients of ethyl acetate in hexane (e.g., 0–30%) for isolating pure fractions .
  • Recrystallization : Ethanol or ethanol/water mixtures are used to obtain high-purity crystals for X-ray analysis .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfonamide coupling steps?

  • Temperature Control : Maintain 0–5°C during reagent addition to minimize side reactions (e.g., sulfonamide hydrolysis) .
  • Coupling Agent Selection : TBTU outperforms EDCl/HOBt in sterically hindered environments due to its superior activation of carboxylic acids .
  • Stoichiometry : Use a slight excess (1.2–1.5 eq) of the sulfonamide intermediate to drive the reaction to completion .

Table 2 : Yield Optimization Strategies

StrategyImpact on YieldReference
TBTU at 0–5°C37–82%
1.5 eq sulfonamide~15% increase
Solvent (dry DCM vs. THF)Higher purity

Q. How are conflicting NMR signals resolved in structural elucidation?

  • 2D NMR Techniques : HSQC and HMBC correlate ¹H-¹³C couplings to assign overlapping signals (e.g., distinguishing indole C2 vs. sulfonamide carbons) .
  • Variable Solvent Systems : Switching from DMSO-d₆ to CDCl₃ can resolve broad NH signals .
  • Decoupling Experiments : Irradiate specific protons to simplify splitting patterns in crowded regions (e.g., aromatic protons) .

Q. What strategies enhance the compound’s bioactivity through structural modification?

  • Tail Modifications : Introduce heterocyclic amines (e.g., thiophen-2-yl or imidazole derivatives) to improve binding to target proteins. For example, thiophene-substituted analogs show enhanced HIV-1 reverse transcriptase inhibition .
  • Substituent Positioning : Electron-withdrawing groups (e.g., Cl) at the 2,5-positions on the phenyl ring increase metabolic stability .
  • Photocrosslinking Groups : Attach benzophenone moieties (e.g., N-(4-benzoylphenethyl)) for target identification studies .

Table 3 : Bioactivity of Structural Analogs

ModificationBioactivity OutcomeReference
Thiophen-2-yl tail82% yield; anti-HIV activity
5-Nitroimidazole tail78% yield; broad-spectrum RT inhibition
Hydroxymethyl substitutionImproved solubility

Q. How should researchers design assays to evaluate pharmacological efficacy?

  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., HIV-1 reverse transcriptase) using fluorescence-based substrates .
  • Cell-Based Assays : Test cytotoxicity (MTT assay) and antiviral activity in MT-4 or HEK293T cells .
  • Purity Validation : Pre-screen compounds via HPLC (≥95% purity) to avoid artifact signals .

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